Cas no 20482-33-1 (Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,9aR,9bR)-)

Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,9aR,9bR)- structure
20482-33-1 structure
Nome del prodotto:Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,9aR,9bR)-
Numero CAS:20482-33-1
MF:C17H22O5
MW:306.353585720062
CID:289400
PubChem ID:174867

Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,9aR,9bR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,9aR,9bR)-
    • (3aR)-3a,4,5,6,6aβ,7,9aβ,9bα-Octahydro-4β-acetoxy-6,9-dimethyl-6β-hydroxy-3-methyleneazuleno[4,5-b]furan-2(3H)-one
    • [(3aR,4S,6R,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] acetate
    • Azuleno[4,5-b]furan-2(3H)-one,4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-,(3aR,4S,6R,6aR,
    • cumambrin A
    • Azuleno(4,5-b)furan-2(3H)-one, 4-(acetyloxy)-3a,4,5,6,6a,7,9a,9b-octahydro-6-hydroxy-6,9-dimethyl-3-methylene-, (3aR-(3aalpha,4alpha,6alpha,6aalpha,9aalpha,9bbeta))-
    • 20482-33-1
    • DTXSID80174450
    • CHEMBL190755
    • Inchi: InChI=1S/C17H22O5/c1-8-5-6-11-13(8)15-14(9(2)16(19)22-15)12(21-10(3)18)7-17(11,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,15-,17-/m1/s1
    • Chiave InChI: XMJROHDIQQOWTO-NRPXGKOBSA-N
    • Sorrisi: CC(O[C@H]1C[C@@](C)(O)[C@@H]2CC=C(C)[C@@H]2[C@H]2OC(C(=C)[C@H]12)=O)=O

Proprietà calcolate

  • Massa esatta: 306.14676
  • Massa monoisotopica: 306.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 578
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.8Ų
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 457.4°Cat760mmHg
  • Punto di infiammabilità: 164.7°C
  • Indice di rifrazione: 1.55
  • PSA: 72.83
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso